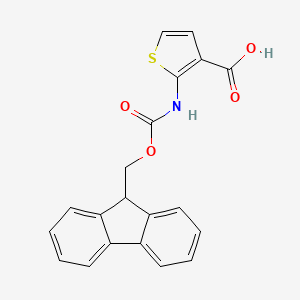

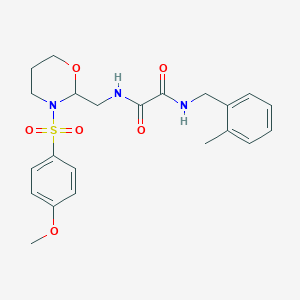

![molecular formula C17H19FN2O3S2 B2756889 4-((4-氟苯基)磺酰)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)丁酰胺 CAS No. 941950-68-1](/img/structure/B2756889.png)

4-((4-氟苯基)磺酰)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . It has been studied for its potential as a dual kinase inhibitor against CK2 and GSK3β .

Synthesis Analysis

The synthesis of this compound involves a series of steps, including the design of a novel lead from Hit15, which was identified in silico as a dual kinase inhibitor . The structural analogs of the lead were designed and confirmed by pharmacophore mapping and molecular docking .Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl group attached to a sulfonyl group, which is further attached to a butanamide group with a tetrahydrobenzo[d]thiazol-2-yl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .科学研究应用

基于反应的荧光探针

王等人(2012 年)的一项研究开发了一种基于反应的荧光探针,用于区分硫酚和脂肪族硫醇。该探针设计为与磺酰胺基团相关的结构,表现出高选择性和灵敏度,突出了其在环境和生物科学中检测硫酚的潜力。该探针的设计包含了通过潜在可逆磺酰胺键对光谱特性和选择性进行微调的元素,证明了对水样中硫酚的检测限为 20 nM,定量回收率范围为 94% 至 97% (王等人,2012 年)。

环状磺酰胺的合成

格雷格等人(2001 年)报道了通过分子内 Diels-Alder 反应合成新型环状磺酰胺。这种化学反应导致了取代的六氢苯并[d]异噻唑和六氢-2H-苯并[e][1,2]噻嗪二氧化物的产生,证明了磺酰胺基团在合成具有潜在药理应用的复杂结构中的用途 (格雷格等人,2001 年)。

抗惊厥剂

法拉格等人(2012 年)合成了含有磺酰胺噻唑部分的杂环化合物的衍生物,并评估了它们的抗惊厥活性。这项研究强调了磺酰胺基团在药物开发中的重要性,某些化合物显示出对皮克罗毒素引起的惊厥的保护作用,表明它们具有作为抗惊厥剂的潜力 (法拉格等人,2012 年)。

碳酸酐酶抑制剂

伊利斯等人(2003 年)探索了卤代磺酰胺和卤代苯基氨基苯甲酰胺衍生物对肿瘤相关同工酶 IX 的抑制作用。该研究详细介绍了这些化合物的合成及其作为抑制剂的功效,表明它们在设计具有抗肿瘤特性的有效且选择性的抑制剂中的应用。这项研究强调了磺酰胺衍生物在治疗开发中的作用,特别是在癌症治疗中 (伊利斯等人,2003 年)。

氟烷基化芳基迁移

何等人(2015 年)证明了氟代亚磺酸盐在共轭 N-芳基磺酰化酰胺的氟烷基化和芳基迁移中的用途。这一过程突出了磺酰胺衍生物在合成化学中的化学多功能性和应用,展示了它们在创建具有复杂氟化合物的潜力,这对药物合成和材料科学具有重大意义 (何等人,2015 年)。

作用机制

Target of Action

The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, it prevents the deactivation of PTEN, thus potentially enhancing its tumor suppressor activity .

Biochemical Pathways

The inhibition of CK2 and GSK3β affects the PTEN pathway . PTEN is a tumor suppressor protein that is deactivated when phosphorylated by these kinases . By inhibiting these kinases, the compound prevents PTEN deactivation, potentially leading to reduced tumor growth .

Pharmacokinetics

The compound’s inhibitory activity against ck2 and gsk3β has been demonstrated at concentrations of 19 μM and 067 μM respectively , suggesting that it may have good bioavailability.

Result of Action

The result of the compound’s action is the prevention of PTEN deactivation . This could potentially lead to reduced tumor growth, given PTEN’s role as a tumor suppressor .

Action Environment

As with any organic compound, it should be handled with appropriate safety measures .

生化分析

Biochemical Properties

The compound 4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide has been identified as a potential dual kinase inhibitor against CK2 and GSK3β . It interacts with these enzymes, potentially preventing the deactivation of a tumor suppressor protein (PTEN) .

Cellular Effects

The compound’s interaction with CK2 and GSK3β enzymes could have significant effects on cellular processes. By inhibiting these enzymes, 4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide may prevent the deactivation of PTEN, thereby influencing cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, 4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide acts as a dual kinase inhibitor, binding to CK2 and GSK3β enzymes . This binding interaction may inhibit the enzymes’ activity, preventing them from deactivating PTEN and thus altering gene expression .

属性

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3S2/c18-12-7-9-13(10-8-12)25(22,23)11-3-6-16(21)20-17-19-14-4-1-2-5-15(14)24-17/h7-10H,1-6,11H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVDXYYWHBHDJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2756811.png)

![methyl (2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2756812.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2756814.png)

![(2R,3R)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2756817.png)

![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2,3-dimethoxybenzoate](/img/structure/B2756821.png)

![N-(3-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756828.png)

![N-(3-chloro-4-methylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2756829.png)